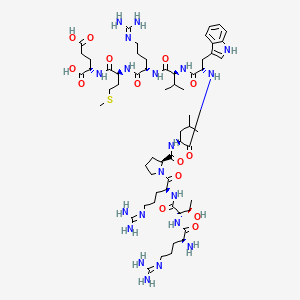

BDC2.5 Mimotope 1040-63

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C59H98N20O14S |

|---|---|

Poids moléculaire |

1343.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C59H98N20O14S/c1-30(2)27-41(76-52(88)43-18-12-25-79(43)55(91)39(17-11-24-69-59(65)66)73-54(90)46(32(5)80)78-47(83)35(60)14-9-22-67-57(61)62)50(86)75-42(28-33-29-70-36-15-8-7-13-34(33)36)51(87)77-45(31(3)4)53(89)72-37(16-10-23-68-58(63)64)48(84)71-38(21-26-94-6)49(85)74-40(56(92)93)19-20-44(81)82/h7-8,13,15,29-32,35,37-43,45-46,70,80H,9-12,14,16-28,60H2,1-6H3,(H,71,84)(H,72,89)(H,73,90)(H,74,85)(H,75,86)(H,76,88)(H,77,87)(H,78,83)(H,81,82)(H,92,93)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t32-,35+,37+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1 |

Clé InChI |

IMJVAINTXSCZLY-ITZBPHRDSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BDC2.5 Mimotope 1040-63

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 mimotope 1040-63 is a synthetic peptide that serves as a powerful tool in the study of Type 1 Diabetes (T1D). It is a known agonist for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse. This mimotope is instrumental in research focused on understanding the mechanisms of autoimmune destruction of pancreatic β-cells, a hallmark of T1D. The BDC2.5 TCR has been found to recognize a naturally occurring hybrid insulin (B600854) peptide, and the 1040-63 mimotope is a potent mimic of this natural ligand, enabling robust and reproducible T-cell activation for in vitro and in vivo studies.[1][2][3]

This technical guide provides a comprehensive overview of this compound, including its biochemical properties, its role in T-cell activation, detailed experimental protocols for its use, and a summary of key quantitative data from relevant studies.

Core Properties of this compound

The fundamental characteristics of the this compound peptide are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | H-Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (RTRPLWVRME) |

| Molecular Formula | C59H98N20O14S |

| Molecular Weight | 1343.7 g/mol |

| Purity | Typically ≥95% by HPLC |

| Appearance | Lyophilized white powder |

| Storage | Store at -20°C for long-term storage. |

Role in T-Cell Activation and T1D Research

This compound is utilized to investigate the antigen-specific activation of BDC2.5 T-cells.[4][5][6] These T-cells are highly diabetogenic and their interaction with their cognate antigen is a critical event in the pathogenesis of T1D in the NOD mouse model. The mimotope is presented by the MHC class II molecule I-A^g7 on antigen-presenting cells (APCs) to the BDC2.5 TCR.[7] This interaction triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and the secretion of pro-inflammatory cytokines, which contribute to the autoimmune attack on pancreatic islets.

The use of this mimotope allows researchers to:

-

Study the specific mechanisms of T-cell activation in an autoimmune context.

-

Screen for potential therapeutic agents that can block or modulate this pathogenic T-cell response.

-

Investigate the role of different APCs in activating diabetogenic T-cells.

-

Explore the signaling pathways involved in T-cell-mediated autoimmunity.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound to stimulate BDC2.5 T-cells.

Table 1: In Vitro BDC2.5 T-Cell Proliferation in Response to Mimotope 1040-63

| Study | Cell Type | Mimotope Concentration | Stimulation Index (vs. no peptide) | Reference |

| Hu et al. | Purified CD4+ BDC2.5 T-cells co-cultured with irradiated NOD APCs | Not specified | ~35 | [1] |

| Holler et al. | BDC2.5/NOD splenocytes | 1 µg/mL | ~150,000 cpm (vs. <10,000 cpm control) | [5] |

Table 2: In Vitro Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-63

| Study | Cell Type | Mimotope Concentration | Cytokine Measured | Result | Reference |

| Holler et al. | BDC2.5/NOD splenocytes | 1 µg/mL | IL-2 | ~1,200 pg/mL (vs. <100 pg/mL control) | [5] |

| Hu et al. | Spleen, MLN, and PLN cells from hCD20-BDC2.5NOD mice | 10 ng/mL | TNF-α, IFN-γ, IL-17 | Increased percentage of cytokine-producing CD4+ T-cells | [1] |

Experimental Protocols

BDC2.5 T-Cell Proliferation Assay

This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-63 using a [³H]-thymidine incorporation assay.

Materials:

-

BDC2.5 TCR transgenic NOD mouse spleen

-

This compound

-

Complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

96-well flat-bottom culture plates

-

[³H]-thymidine

-

Cell harvester and scintillation counter

Methodology:

-

Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic NOD mouse.

-

Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI medium.

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI medium.

-

Add 100 µL of the mimotope dilutions to the appropriate wells. Include a "no peptide" control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Pulse the cells by adding 1 µCi of [³H]-thymidine to each well approximately 16-18 hours before harvesting.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Calculate the stimulation index by dividing the counts per minute (cpm) of the stimulated wells by the cpm of the unstimulated control wells.

Intracellular Cytokine Staining for Flow Cytometry

This protocol describes how to identify and quantify cytokine-producing BDC2.5 T-cells after stimulation with mimotope 1040-63.

Materials:

-

BDC2.5 TCR transgenic NOD mouse spleen

-

This compound

-

Complete RPMI medium

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Flow cytometer

Methodology:

-

Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic NOD mouse.

-

Adjust the cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI medium.

-

Add the cells to culture tubes or a 96-well plate.

-

Stimulate the cells with this compound (e.g., 10 ng/mL) for a designated period (typically 4-6 hours) at 37°C in a humidified 5% CO₂ incubator. Include an unstimulated control.

-

Add a protein transport inhibitor for the final 4 hours of stimulation to trap cytokines intracellularly.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD4) in the dark at 4°C.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.

-

Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies in the dark at room temperature or 4°C.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ T-cell population.

Visualizations

Signaling Pathway

Caption: BDC2.5 TCR engagement with mimotope 1040-63 presented by I-A^g7 initiates downstream signaling, leading to T-cell activation, cytokine production, and proliferation.

Experimental Workflow

Caption: General experimental workflow for assessing BDC2.5 T-cell responses to mimotope 1040-63.

References

- 1. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]

- 3. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. This compound - 1 mg [anaspec.com]

- 7. I-A(g7) BDC2.5 mimotope | CRB1001281 | Biosynth [biosynth.com]

An In-depth Technical Guide on the Core Mechanism of Action of BDC2.5 Mimotope 1040-63

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells by autoreactive T-cells.[1][2] A key player in the preclinical modeling of this disease is the BDC2.5 T-cell receptor (TCR) transgenic mouse.[3][4] T-cells in this model express a TCR from a diabetogenic CD4+ T-cell clone that recognizes an islet autoantigen, leading to insulitis and diabetes.[3][5] The natural ligand for the BDC2.5 TCR has been identified as a peptide derived from chromogranin A (ChgA) or a hybrid peptide of insulin (B600854) and ChgA.[3][5][6]

The BDC2.5 mimotope 1040-63, with the amino acid sequence RTRPLWVRME, is a potent synthetic agonist for the BDC2.5 TCR.[7][8][9] This mimotope is a valuable research tool used to stimulate BDC2.5 T-cells with high specificity, allowing for detailed investigation into the mechanisms of T-cell activation, tolerance, and the pathogenesis of T1D.[1][2][10] This document provides a comprehensive overview of its mechanism of action, supported by experimental data and protocols.

Core Mechanism of Action

The primary mechanism of action of the 1040-63 mimotope is to act as a potent agonist for the BDC2.5 T-cell receptor, thereby initiating a downstream signaling cascade that results in T-cell activation. This process involves several key steps:

-

Antigen Presentation: The 1040-63 peptide is taken up by Antigen Presenting Cells (APCs), such as dendritic cells or B-cells. Inside the APC, the peptide is loaded onto the Major Histocompatibility Complex class II (MHC-II) molecule, specifically I-A^g7 in the context of the NOD mouse model.[7][11]

-

TCR Recognition and Binding: The peptide-MHC-II complex is presented on the surface of the APC. The BDC2.5 TCR on a CD4+ T-cell specifically recognizes and binds to this complex.[7] The 1040-63 mimotope is a "superagonist," indicating it forms a highly stable and activating interface with the TCR.[10][11][12]

-

Signal Transduction: This binding event triggers a canonical TCR signaling cascade, leading to T-cell proliferation, differentiation, and cytokine production.[13]

-

Context-Dependent Outcomes: The ultimate immunological outcome of 1040-63 stimulation is highly context-dependent.

-

Pathogenic Effector Response: In standard co-cultures with splenocytes or when administered systemically, the mimotope drives a strong proliferative response and the differentiation of BDC2.5 T-cells into pathogenic effector cells that can mediate β-cell destruction.[6][10][11]

-

Induction of Regulatory T-cells (Tregs): In contrast, when the 1040-63 mimotope is specifically targeted to dendritic cells (e.g., via an anti-DEC-205 antibody fusion protein) in the absence of strong inflammatory signals, it can induce the conversion of naive BDC2.5 T-cells into Foxp3+ regulatory T-cells.[7][8] These induced Tregs can suppress autoimmune responses.

-

This dual potential makes the 1040-63 mimotope a powerful tool for studying the fundamental balance between autoimmunity and tolerance.

Quantitative Data Summary

The following tables summarize the quantitative parameters and experimental conditions reported for the use of this compound.

Table 1: In Vitro T-Cell Activation Parameters

| Parameter | Concentration | Cell Type | Assay | Observed Outcome | Citation |

|---|---|---|---|---|---|

| T-Cell Proliferation | 0.01 - 10 µg/mL | BDC2.5/NOD Splenocytes | ³H-thymidine incorporation | Dose-dependent increase in proliferation.[10][12] | [10][12] |

| IL-2 Production | 0.01 - 10 µg/mL | BDC2.5/NOD Splenocytes | ELISA | Dose-dependent increase in IL-2 secretion.[10][12] | [10][12] |

| Intracellular Cytokines | 10 µg/mL | Lymphocytes | Flow Cytometry | Production of IL-2, TNF-α, and IFN-γ.[9] | [9] |

| Treg Conversion | 100 ng/mL - 1 µg/mL (as anti-DEC-m63 fusion) | Naive BDC2.5 T-cells + DCs | Flow Cytometry | Efficiently induced strong activation and proliferation.[8] | [8] |

| Agonistic Activity | Nanomolar concentrations | BDC2.5 T-cells | Not specified | Described as a potent agonist at nanomolar levels.[7][8] |[7][8] |

Key Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol is used to measure the proliferative response of BDC2.5 T-cells to the 1040-63 mimotope.[10][12]

Materials:

-

This compound (Peptron, Daejeon, South Korea)[10]

-

Splenocytes from BDC2.5/NOD mice

-

Complete Dulbecco's Modified Eagle's Medium (DMEM) with 10% FCS, penicillin-streptomycin, nonessential amino acids, L-glutamine, and β-mercaptoethanol

-

96-well flat-bottomed plates

-

³H-thymidine

-

Cell harvester and scintillation counter

Methodology:

-

Prepare a single-cell suspension of splenocytes from BDC2.5/NOD mice. Lyse red blood cells using 0.83% NH₄Cl.[10]

-

Wash and resuspend the splenocytes in complete DMEM.

-

Seed the cells at a density of 2 × 10⁵ cells/well in a 96-well flat-bottomed plate (200 µL total volume).[10]

-

Prepare serial dilutions of the this compound in complete DMEM and add to the wells. Include a no-peptide control.

-

Incubate the plate for 3 days at 37°C in a humidified 5% CO₂ incubator.[10]

-

For the final 16 hours of culture, add a pulse of ³H-thymidine (e.g., 1 µCi/well).[10]

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporation of ³H-thymidine using a scintillation counter. Data is typically reported as counts per minute (CPM).

Protocol 2: Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the detection of cytokine production within individual T-cells following stimulation.[9]

Materials:

-

This compound

-

Lymphocytes from BDC2.5/NOD mice

-

Complete RPMI-1640 with 10% FCS

-

Brefeldin A (e.g., GolgiPlug)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, Vβ4)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)

-

Fixation/Permeabilization buffers

-

Flow cytometer

Methodology:

-

Isolate lymphocytes from the spleen or lymph nodes of BDC2.5/NOD mice.

-

Resuspend cells in complete RPMI at an appropriate concentration (e.g., 1-2 x 10⁶ cells/mL).

-

Add this compound to a final concentration of 10 µg/mL.[9] Include an unstimulated control.

-

Incubate for 5 hours at 37°C in a 5% CO₂ incubator.[9]

-

For the final hour of incubation, add Brefeldin A to block cytokine secretion.[9]

-

Wash the cells and stain for surface markers according to standard protocols.

-

Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm).[9]

-

Stain for intracellular cytokines by adding the conjugated antibodies to the permeabilized cells.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer. Analyze by gating on the CD4+ T-cell population to determine the percentage of cells producing specific cytokines.

Visualizations: Pathways and Workflows

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - 1 mg [anaspec.com]

- 3. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type 1 Diabetes: Chapter 4 [som.cuanschutz.edu]

- 5. Chapter 4 [som.cuanschutz.edu]

- 6. Tolerant Anti-insulin B Cells are Effective APCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc-bdr.org [soc-bdr.org]

- 8. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD28/CD154 Blockade Prevents Autoimmune Diabetes by Inducing Nondeletional Tolerance After Effector T-Cell Inhibition and Regulatory T-Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 13. tools.thermofisher.com [tools.thermofisher.com]

The BDC2.5 T-Cell Receptor: An In-depth Guide to its Specificity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) is a critical tool in the study of autoimmune diabetes, specifically Type 1 Diabetes (T1D). Derived from a CD4+ T-cell clone in the non-obese diabetic (NOD) mouse model, this TCR is characterized by its diabetogenic potential, recognizing an islet-specific antigen and mediating the autoimmune destruction of insulin-producing beta cells.[1] This technical guide provides a comprehensive overview of the BDC2.5 TCR's specificity, the experimental methodologies used to characterize it, and the downstream signaling events that orchestrate its effector functions. All quantitative data are presented in structured tables for clear comparison, and key experimental and logical workflows are visualized using diagrams.

BDC2.5 T-Cell Receptor: Core Characteristics

The BDC2.5 TCR is composed of the Vα1 and Vβ4 TCR chains and recognizes its cognate peptide presented by the MHC class II molecule I-Ag7.[1] The BDC2.5 TCR transgenic mouse is a widely used model in T1D research, allowing for the tracking and analysis of autoreactive T cells in vivo.[1]

Amino Acid Sequence of the BDC2.5 TCR Chains

The specificity of the BDC2.5 TCR is determined by the amino acid sequences of its Vα and Vβ chains, particularly the Complementarity Determining Regions (CDRs).

Vα1 Chain Sequence:

The full protein sequence of the BDC2.5 Vα1 chain has been reported as follows:

EKVQQSPESLTVPEGAMASLNCTISDSASQSIWWYQQNPGKGPRALI SIF SNGNKKEGRLTVYLNRASLHVSLHIRDSHPSDSAVYFCAAS

The CDR3 region, which is critical for peptide recognition, is CAAS .

Note: The complete amino acid sequence of the BDC2.5 Vβ4 chain, specifically the CDR3 loop, is not publicly available at the time of this writing.

Ligand Specificity and Binding Affinity

The primary autoantigen recognized by the BDC2.5 TCR is a hybrid insulin (B600854) peptide (HIP), which is a fusion of an insulin C-peptide fragment and a peptide from chromogranin A (ChgA).[2] The BDC2.5 TCR also recognizes other weaker agonist peptides. The 2D binding affinities of the BDC2.5 TCR for its various ligands have been quantified and are summarized in the tables below.

Quantitative Data: 2D Binding Affinities of the BDC2.5 TCR

Table 1: 2D Binding Affinities of Splenic BDC2.5 T-Cells for Various Ligands

| Ligand | Peptide Sequence | 2D Affinity (μm⁴) | Reference |

| HIP2.5 | Fusion of insulin C-peptide and ChgA fragments | High (specific value varies by study) | [3][4] |

| WE14 | ChgA358–371 | Minimally antigenic | [3][4] |

| ChgA29–42 | Chromogranin A peptide | Low | [3][4] |

| Mim1 | Mimotope peptide | 5.6 x 10⁻⁴ | [3][4] |

Table 2: 2D Binding Affinities of BDC2.5 T-Cells During Development

| T-Cell Stage | Ligand | 2D Affinity (μm⁴) | Reference |

| Pre-selection Thymocytes (DP) | ChgA29–42 | 3.5 x 10⁻⁴ | [3][4] |

| Splenic T-Cells (SP) | ChgA29–42 | >20-fold lower than DP | [3][4] |

| Pre-selection Thymocytes (DP) | HIP2.5 | 1.1 x 10⁻² | [3][4] |

| Splenic T-Cells (SP) | HIP2.5 | ~5-fold lower than DP | [3][4] |

Structural Basis of Recognition

A crystal structure of the BDC2.5 TCR in complex with its peptide-MHC ligand is not currently available in the public domain. However, to illustrate the general principles of TCR-pMHC class II interaction, a representative structure of a different TCR-pMHCII complex is shown below. This interaction is characterized by the diagonal docking of the TCR onto the pMHC, with the CDR loops of both the α and β chains making contact with the peptide and the MHC helices.

(Illustrative Diagram - Not BDC2.5 TCR) A diagram representing a typical TCR-pMHC Class II interaction will be provided here once the capability to generate images is available.

Caption: Representative structure of a T-cell receptor (TCR) in complex with a peptide-MHC class II molecule.

Experimental Protocols

2D Affinity Measurement by Micropipette Adhesion Frequency Assay

This method measures the binding affinity between a T cell and a surrogate antigen-presenting cell (APC).

Methodology:

-

Cell Preparation: Isolate BDC2.5 T-cells from transgenic mice. Prepare surrogate APCs (e.g., red blood cells) coated with pMHC (I-Ag7 loaded with the peptide of interest).

-

Micropipette Setup: Use a dual-micropipette setup. One pipette aspirates a single T cell, and the other aspirates a surrogate APC.

-

Cell-Cell Contact: Bring the T cell and surrogate APC into controlled, repeated contact.

-

Adhesion Measurement: Record the frequency of adhesion events between the two cells.

-

Affinity Calculation: The 2D affinity is calculated from the adhesion frequency and the densities of the TCR and pMHC molecules on the respective cell surfaces.

Caption: Workflow for 2D affinity measurement using a micropipette adhesion frequency assay.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Methodology:

-

Cell Culture: Culture isolated BDC2.5 T-cells in 96-well plates.

-

Stimulation: Add the peptide of interest or mitogen (positive control) to the wells.

-

Incubation: Incubate the cells for 48-72 hours to allow for proliferation.

-

[3H]-Thymidine Pulse: Add [3H]-thymidine to the culture and incubate for an additional 18-24 hours. Proliferating cells will incorporate the radioactive thymidine (B127349) into their DNA.

-

Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the extent of T-cell proliferation.

Caption: Workflow for a T-cell proliferation assay using [3H]-thymidine incorporation.

Generation of Artificial Antigen-Presenting Cells (aAPCs)

aAPCs are used to present specific pMHC complexes to T-cells in a controlled manner.

Methodology (K562 cell-based):

-

Cell Line: Use a human cell line that lacks endogenous MHC expression, such as K562.

-

Transfection/Transduction: Introduce the genes encoding the I-Ag7 α and β chains into the K562 cells using a suitable vector system (e.g., lentivirus).

-

Co-stimulatory Molecules: Co-transfect or transduce genes for co-stimulatory molecules (e.g., CD80, CD86) to ensure robust T-cell activation.

-

Selection and Expansion: Select and expand the cells that successfully express the desired molecules.

-

Peptide Loading: Incubate the engineered K562-I-Ag7 cells with the peptide of interest to allow for peptide loading onto the MHC molecules.

-

Co-culture: The peptide-loaded aAPCs can then be co-cultured with BDC2.5 T-cells to study T-cell activation and function.

Caption: Workflow for generating K562-based artificial antigen-presenting cells.

BDC2.5 TCR Signaling Pathway

Upon engagement with its cognate pMHC ligand, the BDC2.5 TCR initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function. While a detailed signaling pathway specific to the BDC2.5 TCR has not been fully elucidated, the canonical TCR signaling pathway provides a framework for understanding these events.

Key Signaling Events:

-

TCR-pMHC Engagement: The BDC2.5 TCR binds to the HIP/I-Ag7 complex on an APC.

-

Co-receptor Binding: The CD4 co-receptor binds to a non-polymorphic region of the I-Ag7 molecule.

-

Lck Activation: This dual engagement brings the Src family kinase Lck, associated with the cytoplasmic tail of CD4, into proximity with the CD3 and ζ-chain immunoreceptor tyrosine-based activation motifs (ITAMs) of the TCR complex. Lck phosphorylates these ITAMs.

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk family kinase ZAP-70. Lck then phosphorylates and activates ZAP-70.

-

LAT Signalosome Formation: Activated ZAP-70 phosphorylates the linker for activation of T-cells (LAT) and SLP-76, leading to the formation of a large signaling complex known as the LAT signalosome.

-

Downstream Pathways: The LAT signalosome activates multiple downstream signaling pathways, including the PLCγ1-Ca2+-NFAT pathway, the Ras-MAPK pathway, and the PKC-NF-κB pathway.

-

Gene Transcription: These pathways culminate in the activation of transcription factors that drive the expression of genes involved in T-cell activation, proliferation (e.g., IL-2), and differentiation into effector T-cells.

Caption: Canonical TCR signaling pathway initiated by BDC2.5 TCR engagement.

Conclusion

The BDC2.5 T-cell receptor remains an invaluable tool for dissecting the mechanisms of autoimmune diabetes. Its well-characterized specificity for a hybrid insulin peptide, coupled with the availability of transgenic mouse models, provides a robust system for studying T-cell activation, tolerance, and pathogenesis. The experimental protocols and signaling pathways detailed in this guide offer a foundation for researchers and drug development professionals to further investigate the role of autoreactive T-cells in T1D and to develop novel therapeutic strategies targeting these key players in autoimmunity. Future research, including the determination of the BDC2.5 TCR-pMHC crystal structure and the complete Vβ4 chain sequence, will undoubtedly provide even deeper insights into its function.

References

- 1. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]

- 3. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

The BDC2.5 Mimotope: A Technical Guide for Type 1 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. A key player in the study of this disease in the non-obese diabetic (NOD) mouse model is the diabetogenic CD4+ T-cell clone, BDC2.5. The natural autoantigen for this T-cell clone was initially unknown, leading to the development of mimotopes—peptides that mimic the biological activity of the native epitope. These BDC2.5 mimotopes have become invaluable tools for studying T-cell activation, trafficking, and the development of antigen-specific immunotherapies. This technical guide provides an in-depth overview of the BDC2.5 mimotope, including quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

BDC2.5 Mimotope: Peptide Sequences and Characteristics

Several mimotope peptides that stimulate the BDC2.5 T-cell receptor (TCR) have been identified through peptide library screening. These peptides are strong agonists for the BDC2.5 T-cells and are frequently used in T1D research.[1][2] The sequences of some commonly used BDC2.5 mimotopes are listed below.

| Mimotope Name/Identifier | Peptide Sequence | Key Characteristics |

| 1040-31 (p31) | YVRPLWVRME | A strongly agonistic peptide for the BDC2.5 T-cell clone.[1] |

| 1040-51 | Not specified | An effective agonistic peptide for the BDC2.5 T-cell clone. |

| BDC2.5mim | RTRPLWVRME | Used in studies involving co-encapsulation in liposomes for immunotherapy.[3] |

| Mim1 | AHHPIWARMDA | A high-potency mimotope used as a positive control in T-cell activation studies.[4] |

| p79 | Not specified | A strong mimotope that primarily induces Tr1 (IL-10-producing) Tregs.[5][6] |

| BDC2.5 peptide | YVRPLWVRME | A well-characterized peptide reactive with the BDC2.5 TCR.[3] |

| 1040-63 (m63) | RTRPLWVRME | Utilized in studies of antigen presentation to islet autoantigen-specific T cells.[7][8] |

Quantitative Data on BDC2.5 Mimotope Activity

The biological activity of BDC2.5 mimotopes has been quantified in various experimental settings. The following tables summarize key quantitative findings from the literature.

T-Cell Proliferation and Activation

| Mimotope | Experimental System | Readout | Result |

| BDC2.5 mimotope | Co-culture of purified BDC2.5 CD4+ T cells with irradiated NOD APCs | [3H]thymidine incorporation (Stimulation Index) | Significantly higher proliferation compared to control.[9] |

| HIP2.5 vs. Mim1 | BDC2.5 splenic T cells | 2D Affinity (μm^4) | HIP2.5: 1.8 x 10^-3; Mim1: 5.6 x 10^-4.[10] |

| HIP2.5 vs. Mim1 | BDC2.5 splenic T cells | TCR downregulation, CD25, CD69, PD1 upregulation, Proliferation | HIP2.5 elicited similarly strong responses to the Mim1 mimotope.[4] |

| p1308-84 (Sendai virus peptide) | BDC2.5 T-cells | Adoptive transfer into NOD/scid mice | Able to adoptively transfer disease.[11] |

In Vivo Studies in NOD Mice

| Treatment | Mouse Model | Outcome | Key Finding |

| Soluble Antigen Array (SAgA) with p79 mimotope and 2.5HIP | NOD mice | Prevention of T1D | Combination of two peptides efficiently prevented disease onset, whereas individual peptides did not.[3] |

| Adoptive transfer of M2r macrophages | 12–16-week-old NOD-BDC2.5 mice | T-cell proliferation ex vivo | M2r macrophages suppressed BDC2.5 mimotope-induced T-cell proliferation.[12] |

| B-cell depletion (anti-CD20) | hCD20-BDC2.5NOD mice | T-cell proliferation in vitro | BDC2.5 T cells from B-cell-depleted mice showed enhanced proliferation in response to the mimotope.[9] |

Experimental Protocols

T-Cell Proliferation Assay

This protocol is designed to measure the proliferative response of BDC2.5 T-cells to a mimotope peptide.

1. Cell Preparation:

-

Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.

-

Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Prepare antigen-presenting cells (APCs) by irradiating splenocytes from non-transgenic NOD mice.

2. Cell Culture:

-

Plate purified BDC2.5 CD4+ T-cells (e.g., 2 x 10^5 cells/well) and irradiated APCs (e.g., 5 x 10^5 cells/well) in a 96-well plate.

-

Add the BDC2.5 mimotope peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.

-

Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Proliferation Measurement:

-

During the last 18 hours of culture, add 1 µCi of [3H]thymidine to each well.

-

Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the Stimulation Index (SI) as: (cpm with peptide) / (cpm without peptide).[9]

Adoptive Transfer of Diabetes

This protocol describes the induction of diabetes in immunodeficient mice by transferring BDC2.5 T-cells activated with a mimotope.

1. T-Cell Activation:

-

Culture BDC2.5 splenocytes for 3 days in the presence of the activating peptide (e.g., p1308-84 from Sendai virus).[11]

2. Adoptive Transfer:

-

Harvest the activated BDC2.5 T-cells and wash them with sterile PBS.

-

Inject a defined number of activated T-cells (e.g., 1 x 10^7 cells) intravenously into NOD/scid recipient mice.

3. Disease Monitoring:

-

Monitor the recipient mice for the development of diabetes by measuring blood glucose levels weekly.

-

Mice are considered diabetic when their blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.

Visualizations: Pathways and Workflows

BDC2.5 T-Cell Receptor Signaling Pathway

Caption: Simplified BDC2.5 TCR signaling cascade upon mimotope recognition.

Experimental Workflow for Immunotherapy using BDC2.5 Mimotope

Caption: Workflow for developing and testing BDC2.5 mimotope-based immunotherapies.

Logical Relationship of BDC2.5 Mimotope in T1D Research

Caption: The central role of the BDC2.5 mimotope in T1D research.

Conclusion

The BDC2.5 mimotope is a powerful and versatile tool in the field of type 1 diabetes research. Its ability to potently and specifically activate the diabetogenic BDC2.5 T-cell clone has provided invaluable insights into the cellular and molecular mechanisms of autoimmunity. The quantitative data and experimental protocols outlined in this guide serve as a resource for researchers aiming to utilize this mimotope in their own studies, from fundamental investigations of T-cell biology to the preclinical development of novel immunotherapies. The continued exploration of the BDC2.5 mimotope and its interactions with the immune system holds significant promise for advancing our understanding of T1D and developing targeted therapies to combat this challenging disease.

References

- 1. innopep.com [innopep.com]

- 2. genscript.com [genscript.com]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Epitope-based precision immunotherapy of Type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. researchgate.net [researchgate.net]

BDC2.5 Mimotope and Islet Autoimmunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreatic islets. A central player in the study of this autoimmune process is the BDC2.5 T-cell receptor (TCR). The BDC2.5 TCR is derived from a CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse, a key animal model for T1D. T-cells expressing this receptor are known to be highly diabetogenic. The identification of the specific peptide epitope recognized by the BDC2.5 TCR has been a significant area of research, leading to the discovery of "mimotopes" - peptides that mimic the natural autoantigen and can potently stimulate BDC2.5 T-cells.

This technical guide provides an in-depth overview of the BDC2.5 mimotope, its role in islet autoimmunity, and the experimental methodologies used to study its effects. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, autoimmune disease, and diabetes.

The BDC2.5 Mimotope: From Discovery to a Tool for Research

The original autoantigen for the BDC2.5 TCR was initially elusive. Early studies suggested a peptide from glutamic acid decarboxylase 65 (GAD65) could be a ligand, but it was only weakly stimulatory.[1] A significant breakthrough came from screening a combinatorial decapeptide library, which led to the identification of synthetic peptides, or mimotopes, that could potently activate BDC2.5 T-cells at nanomolar concentrations.[1] These mimotopes were then used to probe the autoimmune response and were found to be capable of transferring disease to NOD-scid mice when used to activate BDC2.5 T-cells in vitro.[1]

Later research identified a peptide from chromogranin A (ChgA) as a more likely natural ligand for the BDC2.5 TCR.[2] More recently, a hybrid insulin (B600854) peptide (HIP), formed by a fusion of an insulin C-peptide fragment and a fragment of ChgA, has been identified as a dominant and strong agonist for the BDC2.5 TCR.[3][4] The BDC2.5 mimotopes, however, remain invaluable tools for studying the activation and regulation of diabetogenic T-cells due to their high potency and defined sequence.

Quantitative Data Summary

The following tables summarize key quantitative data related to the BDC2.5 mimotope and its interaction with the BDC2.5 TCR.

Table 1: 2D TCR Affinity for BDC2.5 Ligands

| Peptide | Sequence | 2D Affinity (μm⁴) | Reference |

| HIP2.5 | LQTLALWSRMD | 1.8 x 10⁻³ | [5][6] |

| Mimotope 1 (Mim1) | AHHPIWARMDA | 5.6 x 10⁻⁴ | [5][6] |

| ChgA₂₉₋₄₂ | DTKVMKCVLEVISD | Marginally higher than WE14 | [5][6] |

| WE14 | WSRMDQLAKELTAE | 3.0 x 10⁻⁶ | [3] |

Table 2: T-Cell Proliferation in Response to BDC2.5 Mimotopes and Antigens

| Peptide | Concentration | Proliferation (Stimulation Index / cpm) | Cell Type | Reference |

| p1308-84 (Sendai virus) | Not specified | Background of 50 cpm | BDC2.5 T-cells | [7] |

| BDC2.5 mimotope (RTRPLWVRME) | Not specified | Background of 513.3 ± 72.76 cpm (without mimotope) | Purified BDC2.5 CD4+ T-cells | [8] |

| BDC2.5 mimotope | Not specified | Background of 137.53 ± 47.65 cpm (without mimotope) | Purified BDC2.5 CD4+ T-cells from recipient NOD.SCID mice | [9] |

Table 3: In Vivo Diabetes Incidence Following Adoptive Transfer of BDC2.5 T-cells

| Treatment | Recipient Mouse Strain | Diabetes Incidence | Time to Onset | Reference |

| BDC2.5 T-cells activated with p1308-84 (Sendai virus peptide) | NOD/scid | 100% | By day 6 | [7] |

| Unstimulated BDC2.5 T-cells | NOD/scid | 0% | By day 6 | [7] |

| BDC2.5 T-cells + p31-SP (tolerogen) | NOD | 0% | >100 days | [10] |

| BDC2.5 T-cells + SHAM-SP (control) | NOD | 100% | Within 7 days | [10] |

| BDC2.5 TCR transgenic on NOD background | NOD | 12% | By 20 weeks | [3] |

| BDC2.5 TCR transgenic on NOD.Rag1-/- background | NOD.Rag1-/- | 100% | Mean age of 25 days | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the BDC2.5 mimotope.

Protocol 1: Identification of BDC2.5 Mimotope using a Combinatorial Peptide Library

This protocol is based on the methodology used to originally identify potent mimotopes for the BDC2.5 TCR.[11][12][13]

-

Preparation of BDC2.5 T-cells:

-

Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.

-

Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Combinatorial Peptide Library Screening:

-

Use a positional scanning synthetic combinatorial decapeptide library. The library consists of multiple pools of peptides where one position is fixed with a specific amino acid, and all other positions are degenerate.

-

Culture the prepared BDC2.5 T-cells in 96-well plates.

-

Add the different peptide library pools to the wells.

-

Incubate the plates for 72 hours.

-

-

Proliferation Assay:

-

Add [³H]-thymidine to each well for the last 18 hours of culture.

-

Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Identify the amino acids at each position that result in the highest T-cell proliferation (cpm).

-

-

Biometric Analysis and Peptide Synthesis:

-

Use the data from the library screen to predict the sequences of the most stimulatory peptides.

-

Synthesize the predicted individual peptide sequences.

-

-

Validation of Individual Peptides:

-

Test the synthetic peptides in a standard T-cell proliferation assay with BDC2.5 T-cells to confirm their stimulatory activity and determine their EC50 values.

-

Protocol 2: In Vitro BDC2.5 T-cell Proliferation Assay

This protocol is a standard method to assess the activation of BDC2.5 T-cells in response to a mimotope.[6][7][8]

-

Cell Preparation:

-

Isolate splenocytes from BDC2.5 TCR transgenic mice (7-8 weeks old) to be used as a source of responder T-cells.

-

For some experiments, antigen-presenting cells (APCs) are required. These can be irradiated splenocytes from non-transgenic NOD mice.

-

-

Cell Culture:

-

Plate the BDC2.5 splenocytes (2 x 10⁵ cells/well) in a 96-well flat-bottom plate. If using purified T-cells and APCs, plate BDC2.5 T-cells (10⁵ cells/well) with irradiated APCs (5 x 10⁴ cells/well).

-

Add the BDC2.5 mimotope peptide at various concentrations.

-

Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Measurement of Proliferation:

-

[³H]-Thymidine Incorporation: Add 0.5 µCi/well of [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure incorporated radioactivity using a scintillation counter. The results are often expressed as counts per minute (cpm) or as a stimulation index (cpm with peptide / cpm without peptide).

-

CFSE Staining: Label the BDC2.5 T-cells with Carboxyfluorescein succinimidyl ester (CFSE) before culture. After 72 hours, analyze the cells by flow cytometry. Cell proliferation is measured by the dilution of the CFSE signal.

-

-

Analysis of Activation Markers:

-

After culture, stain the cells with fluorescently labeled antibodies against activation markers such as CD25 and CD69 and analyze by flow cytometry.

-

Protocol 3: Adoptive Transfer of BDC2.5 T-cells to Induce Diabetes

This protocol describes the in vivo transfer of BDC2.5 T-cells into recipient mice to study the development of autoimmune diabetes.[1][2][7]

-

Preparation of Donor BDC2.5 T-cells:

-

Isolate splenocytes from pre-diabetic BDC2.5 TCR transgenic mice (e.g., 6 weeks old).

-

Purify CD4+ T-cells using FACS, sorting for CD4+ and the transgenic Vβ4+ TCR chain. For naive T-cells, sort for CD4+CD62L+ cells.

-

-

In Vitro Activation (Optional but often performed):

-

Culture the purified BDC2.5 T-cells for 3-4 days with the BDC2.5 mimotope peptide and irradiated APCs.

-

-

Adoptive Transfer:

-

Harvest the activated (or naive) BDC2.5 T-cells and wash them with sterile PBS.

-

Inject a defined number of cells (e.g., 1-5 x 10⁶ cells) intravenously into the tail vein of recipient NOD.scid or NOD.Rag1-/- mice (typically 6-8 weeks old).

-

-

Monitoring for Diabetes:

-

Starting 5 days after transfer, monitor the recipient mice for hyperglycemia by measuring blood glucose levels weekly.

-

A mouse is considered diabetic when its blood glucose level exceeds a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.

-

-

Histological Analysis:

-

At the end of the experiment, sacrifice the mice and collect the pancreata.

-

Fix the pancreata in formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the level of immune cell infiltration (insulitis) in the islets.

-

Protocol 4: MHC Class II Tetramer Staining of BDC2.5 Mimotope-Specific T-cells

This protocol allows for the direct visualization and quantification of T-cells that recognize the BDC2.5 mimotope.[14][15][16][17]

-

Cell Preparation:

-

Prepare a single-cell suspension of lymphocytes from the tissue of interest (e.g., spleen, pancreatic lymph nodes, or peripheral blood) from NOD mice.

-

-

Tetramer Staining:

-

Use a commercially available or custom-made I-A^g7 MHC class II tetramer loaded with the BDC2.5 mimotope peptide (e.g., AHHPIWARMDA) and conjugated to a fluorochrome (e.g., PE or APC).

-

Incubate the cells with the tetramer reagent for 30-60 minutes at room temperature or 4°C, protected from light.

-

-

Surface Marker Staining:

-

Following tetramer incubation, add a cocktail of fluorescently labeled antibodies against cell surface markers, such as CD4, to identify the T-cell population of interest.

-

Incubate for an additional 20-30 minutes at 4°C.

-

-

Washing and Flow Cytometry:

-

Wash the cells to remove unbound tetramer and antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Gate on CD4+ T-cells.

-

Within the CD4+ population, identify the cells that are positive for the BDC2.5 mimotope tetramer. The frequency of these cells is typically expressed as a percentage of the total CD4+ T-cells.

-

Visualizations

Signaling Pathway

Caption: BDC2.5 TCR Signaling Pathway.

Experimental Workflow

Caption: BDC2.5 Mimotope Discovery Workflow.

Logical Relationship

Caption: Research Progression with BDC2.5 Mimotope.

Conclusion

The BDC2.5 mimotope has been instrumental in advancing our understanding of islet autoimmunity in the context of Type 1 Diabetes. From its discovery through combinatorial peptide library screening to its application in sophisticated in vivo models, the mimotope has provided a powerful tool to dissect the mechanisms of T-cell activation, trafficking, and pathogenicity. The quantitative data on TCR affinity and T-cell responses, coupled with detailed experimental protocols, offer a robust framework for researchers to further investigate the intricacies of the autoimmune response in T1D. As research progresses, the BDC2.5 mimotope and the associated experimental systems will undoubtedly continue to play a crucial role in the development and testing of novel therapeutic strategies aimed at preventing and treating this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 004460 - BDC2.5 TCR Strain Details [jax.org]

- 4. escholarship.org [escholarship.org]

- 5. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recognition of Multiple Hybrid Insulin Peptides by a Single Highly Diabetogenic T-Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. JCI - Tracking autoimmune T cells in diabetes [jci.org]

- 13. Combinatorial peptide libraries and biometric score matrices permit the quantitative analysis of specific and degenerate interactions between clonotypic TCR and MHC peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mblbio.com [mblbio.com]

- 15. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]

- 16. lubio.ch [lubio.ch]

- 17. I-Ag7 | BDC2.5 mimotope | AHHPIWARMDA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

An In-depth Technical Guide to the BDC2.5 Mimotope 1040-63: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the BDC2.5 mimotope 1040-63, a crucial tool in the study of Type 1 Diabetes (T1D). This document details its chemical characteristics, experimental protocols for its use, and the signaling pathways it activates.

Core Chemical Properties

The this compound is a synthetic peptide designed to mimic the natural epitope recognized by the BDC2.5 T-cell receptor (TCR), which is implicated in the autoimmune destruction of pancreatic beta cells in non-obese diabetic (NOD) mice, a key model for T1D.[1][2] Its chemical properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu | [3] |

| Molecular Formula | C59H98N20O14S | [1] |

| Molecular Weight | 1343.60 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (by HPLC) | Typically ≥95% | [4] |

| Solubility | Soluble in water | [1] |

| Storage | Lyophilized peptide should be stored at -20°C. Once reconstituted in a solvent, it should be stored at -80°C for up to six months or -20°C for up to one month. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological application of this compound are essential for reproducible research.

Synthesis and Purification

The this compound, with the sequence RTRPLWVRME, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Workflow:

Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):

-

Resin Preparation: Start with a suitable solid support, such as a pre-loaded Wang resin with the C-terminal amino acid (Glutamic acid). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Met-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add an activator base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the newly added amino acid.

-

Wash the resin extensively with DMF.

-

-

Repeat Cycles: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Arg, Val, Trp, Leu, Pro, Arg, Thr, Arg).

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization and Lyophilization: Verify the purity and identity of the peptide by mass spectrometry. Lyophilize the purified peptide to obtain a stable powder.

T-Cell Proliferation Assay

This assay measures the ability of the this compound to stimulate the proliferation of BDC2.5 T-cells.

Protocol:

-

Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic mice.[5][6] Deplete red blood cells using a lysis buffer (e.g., 0.83% NH4Cl).[5]

-

Cell Culture:

-

Plate the splenocytes in a 96-well flat-bottomed plate at a density of 2 x 10^5 cells/well in 200 µL of complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin-streptomycin, nonessential amino acids, L-glutamine, and β-mercaptoethanol.[5]

-

Add varying concentrations of the this compound peptide to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]

-

-

Proliferation Measurement:

-

During the last 16-18 hours of culture, add 0.5-1 µCi of [3H]-thymidine to each well.[5][7]

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [3H]-thymidine is proportional to the degree of T-cell proliferation.

-

Binding Assay (MHC Class II Tetramer Staining)

The interaction between the this compound and the BDC2.5 TCR can be assessed using major histocompatibility complex (MHC) class II tetramers.

Protocol:

-

Tetramer Preparation: Generate I-Ag7 MHC class II tetramers loaded with the this compound peptide. These tetramers are typically conjugated to a fluorochrome (e.g., phycoerythrin - PE or allophycocyanin - APC).

-

Cell Staining:

-

Isolate lymphocytes from the spleen or pancreatic lymph nodes of BDC2.5 transgenic NOD mice.

-

Incubate the cells with the I-Ag7/BDC2.5 mimotope tetramer for 1-2 hours at 37°C.

-

Wash the cells and then stain with fluorescently labeled antibodies against T-cell surface markers, such as CD4 and the BDC2.5 TCR (Vβ4).

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to identify the population of CD4+ T-cells that bind to the I-Ag7/BDC2.5 mimotope tetramer.

Signaling Pathway

The this compound, when presented by the I-Ag7 MHC class II molecule on an antigen-presenting cell (APC), activates the BDC2.5 TCR on CD4+ T-cells. This interaction initiates a complex intracellular signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

Key Steps in the Signaling Cascade:

-

TCR Engagement: The this compound peptide is presented by the I-Ag7 MHC class II molecule on an APC to the BDC2.5 TCR on a CD4+ T-cell.

-

Initiation of Signaling: This binding event, stabilized by the CD4 co-receptor, leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 complex by the kinase Lck.

-

Signal Propagation: Phosphorylated ITAMs recruit and activate ZAP-70, which in turn phosphorylates downstream adaptor proteins, including LAT and SLP-76.

-

Second Messenger Generation: This signaling complex activates Phospholipase C gamma 1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).

-

Activation of Transcription Factors:

-

IP3 mediates the release of intracellular calcium stores, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates and activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).

-

DAG activates Protein Kinase C theta (PKCθ) and RasGRP, leading to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1) transcription factors, respectively.

-

-

Cellular Response: The translocation of NFAT, NF-κB, and AP-1 to the nucleus drives the transcription of genes encoding cytokines (e.g., IL-2, IFN-γ), cell surface receptors, and other molecules that promote T-cell proliferation, differentiation, and effector functions.

This technical guide provides a foundational understanding of the this compound for researchers in the field of autoimmune diseases. The provided data and protocols should facilitate further investigation into the mechanisms of T1D and the development of potential therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - 1 mg [anaspec.com]

- 3. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BDC2.5 Mimotope 1040-31 peptide [novoprolabs.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

An In-Depth Technical Guide to the Storage and Stability of BDC2.5 Mimotope 1040-63

For researchers, scientists, and professionals in drug development, ensuring the integrity of synthetic peptides is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the recommended storage, stability, and handling procedures for BDC2.5 mimotope 1040-63, a crucial bioactive peptide in type 1 diabetes research. While detailed, publicly available stability studies on this specific mimotope are limited, this document consolidates supplier recommendations and outlines best practices for peptide stability assessment based on established scientific principles.

Recommended Storage Conditions for this compound

Proper storage is the first line of defense against peptide degradation. The following table summarizes the recommended storage conditions for this compound in both its lyophilized (powder) and solubilized forms, based on information from various suppliers.

Table 1: Summary of Recommended Storage Conditions

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Lyophilized Powder | -80°C | Up to 2 years[1] | Store in a sealed container, away from moisture[1]. |

| -20°C | Up to 1 year[1] | Store in a sealed container, away from moisture[1]. | |

| 2-8°C (Refrigerator) | Short-term storage only[2] | Ensure the container is tightly sealed to prevent moisture absorption. | |

| In Solvent (Stock Solution) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles[1]. |

| -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles[1]. |

Shipping of the lyophilized powder is often done at ambient room temperature, with the understanding that this is for a short duration (less than two weeks)[3][4].

Factors Influencing Peptide Stability

Peptides are susceptible to various degradation pathways, which can be chemical or physical in nature. Understanding these factors is crucial for maintaining the integrity of this compound.

-

Temperature: Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis and deamidation.[4]

-

Moisture/Hydrolysis: Peptides are prone to hydrolysis, where water molecules break the peptide bonds. It is essential to store the lyophilized powder in a desiccated environment and use anhydrous solvents for reconstitution.

-

Oxidation: Certain amino acid residues, such as methionine (Met) and tryptophan (Trp) present in the this compound sequence (Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu), are particularly susceptible to oxidation.[1][5] Exposure to air should be minimized.

-

pH: Extreme pH levels can catalyze hydrolysis and other degradation reactions.[4] When preparing solutions, it is advisable to use buffers within a neutral pH range.

-

Repeated Freeze-Thaw Cycles: This can cause physical stress on the peptide, leading to aggregation and degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[1][4]

-

Incompatible Materials: this compound should not be stored with strong acids, alkalis, or strong oxidizing/reducing agents[3].

Caption: Key factors contributing to peptide degradation.

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not publicly documented, a general approach can be formulated based on established methodologies for therapeutic peptides. The goal is to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), that can separate the intact peptide from its degradation products.

General Peptide Handling and Solubilization Workflow

The initial handling of the lyophilized peptide is a critical step that impacts its stability and the reliability of subsequent experiments.

Caption: Recommended workflow for handling lyophilized peptides.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1]

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile or DMSO, depending on the stress condition).

-

Application of Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions. A control sample should be stored at -80°C.

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for various time points.

-

Oxidation: Add 3% H₂O₂ and store at room temperature in the dark for various time points.

-

Thermal Stress: Incubate the solution at 60°C and 80°C for various time points.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples (including the control) using a suitable analytical method, such as RP-HPLC coupled with a UV detector and a mass spectrometer (LC-MS).

Stability-Indicating HPLC-MS Method

-

Column: A C18 reversed-phase column is typically suitable for peptides of this size.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% TFA or 0.1% Formic acid in acetonitrile.

-

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and its degradation products. The gradient should be optimized to achieve good separation between the main peptide peak and any new peaks that appear under stress conditions.

-

Detection:

-

UV Detection: Monitor at 214 nm (for the peptide backbone) and 280 nm (for the Trp residue).

-

Mass Spectrometry (MS): Use an electrospray ionization (ESI) source to determine the mass of the parent peptide and any degradation products. Tandem MS (MS/MS) can be used to sequence the degradation products and pinpoint the site of modification.

-

Visualizing the Stability Assessment Workflow

The process of assessing peptide stability is a systematic workflow that integrates forced degradation with advanced analytical techniques.

Caption: General workflow for assessing peptide stability.

Conclusion

References

- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]

- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptidesuk.com [peptidesuk.com]

- 5. Protein Forced Degradation Studies [intertek.com]

Methodological & Application

Application Notes and Protocols for BDC2.5 Mimotope 1040-63

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 mimotope 1040-63 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells by autoreactive T-cells. The BDC2.5 TCR transgenic mouse model is widely used to investigate the mechanisms of T1D, as these mice express a TCR cloned from a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse. The 1040-63 mimotope, with the amino acid sequence RTRPLWVRME, is utilized to stimulate BDC2.5 T-cells both in vitro and in vivo to study antigen presentation, T-cell activation, differentiation, and the induction of regulatory T-cells (Tregs) in the context of autoimmune diabetes.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound in key experimental assays relevant to T1D research and drug development.

Data Presentation

Quantitative Data Summary

The following table summarizes quantitative data from various studies utilizing the this compound. These values can serve as a reference for experimental design.

| Parameter | Application | Concentration/Dosage | Cell Type/Model | Outcome | Reference |

| Peptide Concentration | In Vitro T-Cell Proliferation | 0.1 - 10 µg/mL | BDC2.5 Splenocytes | Dose-dependent proliferation | [5] |

| Peptide Concentration | In Vitro Treg Induction | 10 - 100 ng/mL | BDC2.5/NOD Fetal Thymus Organ Culture | Induction of Foxp3+ Tregs | [6] |

| Cell Number | Adoptive Transfer | 1-2 x 10^6 cells/mouse | FACS-purified BDC2.5 T-cells into NOD recipients | In vivo T-cell activation and Treg conversion | [2] |

| Peptide Challenge | In Vivo T-Cell Expansion | 100 µg peptide with 50 µg LPS | NOD mice with adoptively transferred BDC2.5 Tregs | >150-fold expansion of memory Tregs | |

| Cell Culture Density | In Vitro T-Cell Proliferation | 2 x 10^5 cells/well | BDC2.5 Splenocytes | Proliferation measured by 3H-thymidine incorporation | [1] |

| Co-culture Ratio | In Vitro Treg Suppression Assay | 1:1 to 9:1 (Treg:Teff) | BDC2.5 T-cells and InsB-g7 CAR Tregs | Suppression of BDC2.5 T-cell proliferation | [7] |

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol is designed to assess the proliferative response of BDC2.5 T-cells to the 1040-63 mimotope.

Materials:

-

This compound (lyophilized)

-

Splenocytes from BDC2.5 TCR transgenic mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

-

96-well flat-bottom culture plates

-

[³H]-Thymidine

-

Cell harvester and scintillation counter

-

Sterile PBS

Protocol:

-

Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile PBS or cell culture medium to a stock concentration of 1 mg/mL. Further dilute to working concentrations (e.g., ranging from 0.1 to 10 µg/mL) in complete RPMI-1640 medium.

-

Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic mice under sterile conditions. Prepare a single-cell suspension and wash the cells with sterile PBS. Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

-

Assay Setup: Add 100 µL of the cell suspension (containing 2 x 10^5 cells) to each well of a 96-well flat-bottom plate.

-

Stimulation: Add 100 µL of the diluted this compound to the wells to achieve the desired final concentrations. Include a negative control (medium only) and a positive control (e.g., anti-CD3/CD28 antibodies).

-

Incubation: Culture the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Proliferation Measurement: 16-18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the incorporated [³H]-Thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.[1]

In Vitro Induction of Regulatory T-Cells (Tregs)

This protocol describes the induction of Foxp3+ Tregs from naive BDC2.5 CD4+ T-cells.

Materials:

-

This compound

-

CD4+ T-cells isolated from BDC2.5 TCR transgenic mice

-

CD11c+ dendritic cells (DCs) isolated from NOD mice

-

Complete RPMI-1640 medium

-

Recombinant human TGF-β1 (optional, can enhance Treg induction)

-

Flow cytometry reagents: antibodies against CD4, CD25, and Foxp3

-

FACS buffer (PBS with 2% FBS)

Protocol:

-

Cell Isolation:

-

Isolate CD4+ T-cells from the spleens and lymph nodes of BDC2.5 mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). For naive T-cells, sort for a CD4+CD62L^high^CD44^low^CD25- population.

-

Isolate CD11c+ DCs from the spleens of NOD mice using MACS.

-

-

Co-culture Setup:

-

Plate 5 x 10^3 CD11c+ DCs per well in a 96-well round-bottom plate.

-

Add this compound at various concentrations (e.g., 10-100 ng/mL) to the wells containing DCs and incubate for 30 minutes at 37°C to allow for peptide loading.

-

Add 5 x 10^4 purified naive BDC2.5 CD4+ T-cells to each well.

-

(Optional) Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the culture medium to promote Treg differentiation.

-

-

Incubation: Co-culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

-

Flow Cytometry Analysis:

Adoptive Transfer Model

This protocol outlines the adoptive transfer of BDC2.5 T-cells into recipient mice to study their in vivo behavior in response to the 1040-63 mimotope.

Materials:

-

This compound

-

BDC2.5 TCR transgenic mice (donor)

-

NOD or NOD.SCID mice (recipient)

-

Sterile PBS

-

CFSE (Carboxyfluorescein succinimidyl ester) for tracking cell proliferation (optional)

-

FACS purification reagents for isolating specific T-cell subsets

Protocol:

-

Donor Cell Preparation:

-

Isolate splenocytes or lymph node cells from BDC2.5 transgenic mice.

-

Purify the desired T-cell population (e.g., naive CD4+ T-cells or in vitro generated Tregs) using FACS.

-

(Optional) Label the cells with CFSE according to the manufacturer's protocol to track cell division in vivo.

-

Wash the cells and resuspend in sterile PBS at a concentration of 1-2 x 10^7 cells/mL.

-

-

Adoptive Transfer:

-

Inject 1-2 x 10^6 purified BDC2.5 T-cells in a volume of 100-200 µL into the lateral tail vein of recipient NOD or NOD.SCID mice.

-

-

In Vivo Challenge:

-

To study the recall response of memory Tregs, recipient mice can be challenged with an intravenous injection of 100 µg of this compound, often co-administered with an adjuvant like 50 µg of LPS.

-

-

Analysis:

-

At desired time points after transfer and challenge, harvest spleens, pancreatic lymph nodes, and pancreas from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the phenotype and proliferation (via CFSE dilution) of the transferred BDC2.5 T-cells using flow cytometry.

-

Histological analysis of the pancreas can be performed to assess insulitis.[2]

-

Visualizations

Signaling Pathway

Caption: this compound signaling pathway in T-cells.

Experimental Workflow: In Vitro Treg Induction

Caption: Workflow for the in vitro induction of regulatory T-cells.

Logical Relationship: T-Cell Fate Decision

Caption: T-cell fate decision based on mimotope concentration.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - 1 mg [anaspec.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 7. Insulin B peptide-MHC class II-specific chimeric antigen receptor-Tregs prevent autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro T-Cell Proliferation Assay Using a BDC2.5 Mimotope

Introduction

The study of autoimmune diseases, such as Type 1 Diabetes (T1D), relies on robust in vitro models to dissect the cellular and molecular mechanisms of T-cell activation. The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used model in T1D research.[1] T-cells from these mice recognize an epitope of a pancreatic beta-cell autoantigen, recently identified as chromogranin A (ChgA), presented by the MHC class II molecule I-Ag7.[1][2] The use of mimotopes, which are peptides that mimic the natural T-cell epitope, provides a powerful tool to stimulate BDC2.5 T-cells in a controlled manner.[3][4] One such agonistic peptide is the BDC2.5 mimotope 1040-63 (Sequence: Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu).[5][6]

This application note provides a detailed protocol for measuring the proliferation of BDC2.5 T-cells in response to a mimotope using a carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay.[7] CFSE is a fluorescent cell-staining dye that covalently labels intracellular proteins.[8][9] Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[10] This progressive dilution can be quantified by flow cytometry, allowing for a detailed analysis of the proliferative response.[9][10]

Experimental Workflow

The overall workflow involves isolating T-cells and antigen-presenting cells (APCs), labeling the T-cells with CFSE, co-culturing the cells with the BDC2.5 mimotope, and finally, analyzing the dye dilution using flow cytometry to quantify proliferation.

Materials and Reagents

| Category | Item |

| Cells & Mice | BDC2.5 TCR Transgenic NOD Mice (for T-cells) |

| Non-transgenic NOD mice (for Antigen Presenting Cells - APCs) | |

| Media & Buffers | RPMI-1640 medium with L-glutamine |

| Fetal Bovine Serum (FBS), heat-inactivated | |

| Penicillin-Streptomycin solution | |

| 2-Mercaptoethanol (2-ME) | |

| HEPES buffer | |

| PBS (Phosphate-Buffered Saline), sterile | |

| ACK Lysing Buffer (Ammonium-Chloride-Potassium) | |

| FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide) | |

| Reagents | BDC2.5 Mimotope (e.g., 1040-63), lyophilized |

| Carboxyfluorescein succinimidyl ester (CFSE) | |

| DMSO (Dimethyl sulfoxide) | |

| Positive Control: Anti-CD3 antibody (clone 2C11) or PMA/Ionomycin | |

| Antibodies for FACS | Fluorochrome-conjugated anti-mouse CD4 antibody |

| Viability Dye (e.g., Propidium Iodide, 7-AAD, or fixable viability stain) | |

| Equipment & Consumables | 96-well U-bottom or flat-bottom cell culture plates |

| Flow Cytometer | |

| Centrifuge | |

| Hemocytometer or automated cell counter | |

| Gamma irradiator (for APCs) | |

| 70 µm cell strainers |

Detailed Experimental Protocol

Part A: Preparation of Cells

-

Antigen-Presenting Cell (APC) Preparation:

-